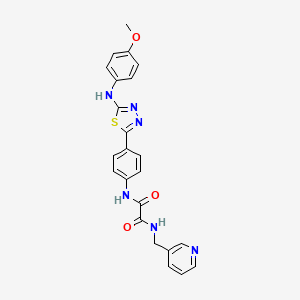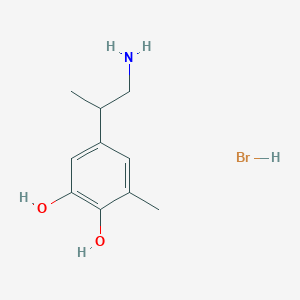
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also preferred to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Ethers or esters
科学研究应用
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it may act as a neurotransmitter or neuromodulator, influencing the activity of neurons by binding to specific receptors. The compound’s effects are mediated through its interaction with enzymes and receptors involved in neurotransmission .
相似化合物的比较
Similar Compounds
Dopamine: A well-known neurotransmitter with a similar catecholamine structure.
Norepinephrine: Another neurotransmitter with a similar structure but different functional groups.
Epinephrine: A hormone and neurotransmitter with a similar structure but different biological functions
Uniqueness
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other catecholamines .
属性
IUPAC Name |
5-(1-aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRMUSWUKGJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
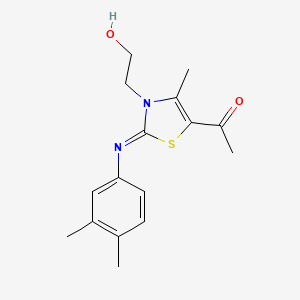
![2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2437840.png)
![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)
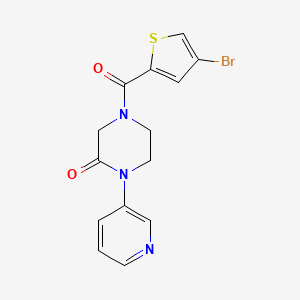
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)
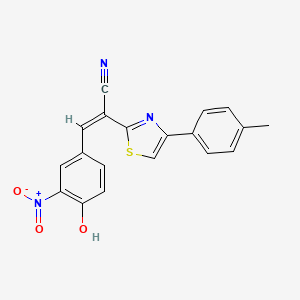
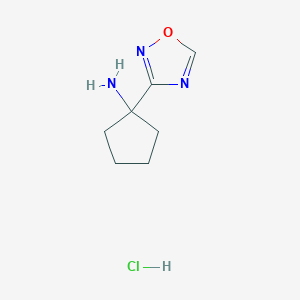
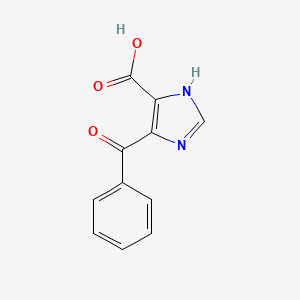
![5-bromo-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide](/img/structure/B2437850.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)
![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)
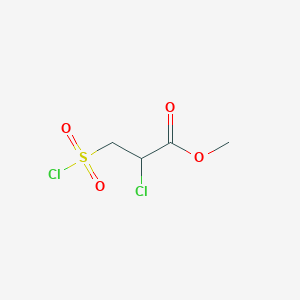
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2437861.png)
